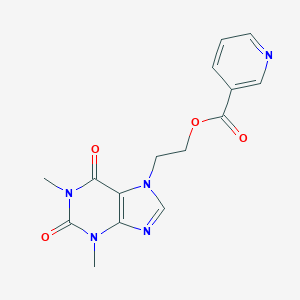

Etofylline nicotinate

Description

This compound, a theophylline derivative, is a drug that causes vasodilation and relaxation of smooth muscle.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-18-12-11(13(21)19(2)15(18)23)20(9-17-12)6-7-24-14(22)10-4-3-5-16-8-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIAODBBEZGVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158609 | |

| Record name | Etofylline nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-39-3 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofylline nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofylline nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofylline nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFYLLINE NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN6D1V68DL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofylline Nicotinate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614) is a synthetic compound that combines the xanthine (B1682287) derivative etofylline with nicotinic acid. This technical guide provides a comprehensive overview of its in vitro mechanism of action, drawing upon the established pharmacological profiles of its constituent components. While direct in vitro studies on the combined molecule are limited in publicly accessible literature, a robust understanding of its core mechanisms can be elucidated by examining the individual actions of etofylline and nicotinic acid. This guide details the key signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions, offering a foundational resource for researchers in pharmacology and drug development.

Core Mechanisms of Action: A Dual-Component Hypothesis

The in vitro mechanism of action of etofylline nicotinate is best understood as a synergistic or additive effect of its two bioactive components: etofylline and nicotinic acid. It is hypothesized that the compound, upon hydrolysis or as a whole, engages with distinct cellular targets, leading to a multi-faceted pharmacological profile.

-

Etofylline Component: As a derivative of theophylline (B1681296), etofylline is presumed to act primarily as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine (B11128) receptors.

-

Nicotinic Acid (Niacin) Component: This component is known to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

These dual actions are central to the vasodilatory and potential anti-inflammatory effects observed with this drug.

The Etofylline Moiety: Modulating Cyclic Nucleotide Signaling

The etofylline component of the molecule is structurally related to theophylline, a well-characterized methylxanthine. Its primary mechanisms of action in vitro are:

Phosphodiesterase (PDE) Inhibition

Etofylline is expected to inhibit various PDE isoenzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, triggering downstream signaling cascades.

-

Increased cAMP: Leads to the activation of Protein Kinase A (PKA), which in vascular smooth muscle cells, results in the phosphorylation of proteins that promote muscle relaxation and vasodilation.

-

Increased cGMP: Activates Protein Kinase G (PKG), which also contributes to smooth muscle relaxation through various mechanisms, including the reduction of intracellular calcium levels.

Table 1: Theophylline Phosphodiesterase Inhibition Data

| PDE Isozyme | IC50 (µM) | Cell/Tissue Type | Reference |

| Various | ~50 | Human Eosinophils | [1] |

Note: This data is for theophylline and serves as a proxy for the expected activity of etofylline.

Adenosine Receptor Antagonism

Theophylline and its derivatives are known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3). Adenosine, a purine (B94841) nucleoside, plays a crucial role in various physiological processes, including vasodilation and inflammation. By blocking these receptors, etofylline can modulate these effects. For instance, antagonism of A1 receptors in vascular smooth muscle can contribute to vasodilation.

Table 2: Theophylline Binding Affinity (Ki) for Adenosine Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| Adenosine A1 | 8500 | Rat | [2] |

| Adenosine A2A | 1710 | Human | [2] |

Note: This data is for theophylline and serves as a proxy for the expected binding affinity of etofylline.

Signaling Pathway for Etofylline Component

Caption: Proposed signaling pathway for the etofylline component.

The Nicotinic Acid Moiety: GPR109A-Mediated Effects

Nicotinic acid is a well-established ligand for the GPR109A receptor, which is expressed on various cell types, including adipocytes and immune cells such as macrophages and neutrophils.

GPR109A Receptor Activation

Activation of the Gi-coupled GPR109A receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels in cells expressing this receptor.[3] This mechanism is particularly relevant to the anti-lipolytic effects of niacin in adipocytes. However, in the context of vascular and inflammatory cells, other downstream effects are of greater importance.

Anti-inflammatory Effects

In vitro studies have shown that activation of GPR109A can lead to the suppression of inflammatory pathways. For instance, niacin has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.[4] This effect is thought to be mediated through GPR109A-dependent pathways that may involve the modulation of transcription factors like NF-κB.

Vascular Effects and Nitric Oxide Synthase (NOS)

The nicotinic acid component may also influence vascular tone through its effects on endothelial cells. While the direct effects of nicotinic acid on endothelial nitric oxide synthase (eNOS) are not fully elucidated, there is evidence to suggest that it can influence nitric oxide (NO) bioavailability, a key regulator of vasodilation.

Signaling Pathway for Nicotinic Acid Component

Caption: Proposed signaling pathway for the nicotinic acid component.

Experimental Protocols

The following are generalized protocols for key in vitro experiments relevant to elucidating the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the IC50 value of this compound for various PDE isoenzymes.

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoenzyme, which hydrolyzes a cyclic nucleotide substrate (cAMP or cGMP).

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE isoenzymes and a fluorescently or radioactively labeled cAMP or cGMP substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: A serial dilution of this compound is prepared.

-

Incubation: The PDE enzyme, substrate, and various concentrations of the test compound are incubated together in a microplate.

-

Detection: The amount of hydrolyzed substrate is quantified. For fluorescent assays, a change in fluorescence polarization is measured. For radioactive assays, the product is separated from the substrate, and radioactivity is counted.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Adenosine Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor subtype.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of a specific human adenosine receptor subtype are prepared.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor is used (e.g., [3H]DPCPX for A1 receptors).

-

Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated to allow for competitive binding.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of the compound that displaces 50% of the radioligand) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

-

Intracellular cAMP/cGMP Measurement

-

Objective: To measure the effect of this compound on intracellular levels of cAMP and cGMP.

-

Principle: Cultured cells are treated with the test compound, and the resulting changes in intracellular cyclic nucleotide concentrations are quantified using methods like ELISA or FRET-based biosensors.

-

Methodology (ELISA-based):

-

Cell Culture: A suitable cell line (e.g., vascular smooth muscle cells, endothelial cells) is cultured in multi-well plates.

-

Treatment: Cells are pre-treated with a PDE inhibitor (to prevent cyclic nucleotide degradation) and then stimulated with an appropriate agonist in the presence or absence of this compound.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

Quantification: The concentration of cAMP or cGMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The measured concentrations are normalized to the total protein content of the cell lysate.

-

In Vitro Anti-Inflammatory Assay (Cytokine Release)

-

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.

-

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated to produce cytokines in the presence of the test compound, and the cytokine levels in the supernatant are measured.

-

Methodology:

-

Cell Isolation and Culture: Primary immune cells are isolated from blood or a relevant cell line is cultured.

-

Stimulation: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of this compound.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA or a multiplex bead-based assay.

-

Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the stimulated control.

-

Experimental Workflow Overview

Caption: General experimental workflows for in vitro characterization.

Conclusion and Future Directions

The in vitro mechanism of action of this compound can be rationally inferred from the well-documented activities of its constituent parts, etofylline and nicotinic acid. The etofylline moiety likely contributes to vasodilation through the dual mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism, leading to increased intracellular cAMP and cGMP. The nicotinic acid component is expected to exert its effects, including potential anti-inflammatory actions, through the activation of the GPR109A receptor.

To provide a more definitive and comprehensive understanding of this compound's pharmacology, future in vitro research should focus on:

-

Direct Quantification: Determining the IC50 and Ki values of the intact this compound molecule for various PDE isoenzymes and adenosine receptor subtypes.

-

Cellular Assays with the Combined Molecule: Directly measuring the effects of this compound on cAMP and cGMP accumulation, cytokine release, and nitric oxide production in relevant cell types such as vascular smooth muscle cells, endothelial cells, and immune cells.

-

Hydrolysis Studies: Investigating the in vitro hydrolysis of this compound to determine the relative contributions of the intact molecule versus its separate components to the overall pharmacological effect.

This technical guide provides a solid framework for understanding the core in vitro mechanisms of this compound and serves as a roadmap for future research to further delineate its precise molecular interactions.

References

- 1. Endothelin-1 increases intracellular calcium mobilization but not calcium uptake in rabbit vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | In vitro evidence of antioxidant and anti-inflammatory effects of a new nutraceutical formulation explains benefits in a clinical setting of COPD patients [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Synthesis and Characterization of Etofylline Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline nicotinate (B505614), a synthetic derivative of theophylline (B1681296) and nicotinic acid, is recognized for its vasodilatory properties. This technical guide provides a comprehensive overview of the synthesis and characterization of Etofylline nicotinate. While the primary focus remains on the parent compound due to a lack of extensive literature on its derivatives, this document outlines a probable synthetic pathway based on established chemical principles. It also compiles available physicochemical and spectral data to aid in its characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and analysis of related compounds.

Introduction

This compound, chemically known as 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate, is a compound that combines the structural features of Etofylline (a hydroxyethyl (B10761427) derivative of theophylline) and nicotinic acid (Vitamin B3).[1] Theophylline and its derivatives are well-established as bronchodilators, while nicotinic acid is a known vasodilator. The combination of these two moieties in this compound results in a compound with potential applications in cardiovascular and respiratory therapies. This guide will detail the synthetic approach and characterization methods for this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The esterification reaction can be logically divided into two main steps:

-

Activation of Nicotinic Acid: Conversion of nicotinic acid to a more reactive species, typically an acid chloride (nicotinoyl chloride), to facilitate the esterification.

-

Esterification: The reaction of nicotinoyl chloride with the hydroxyl group of Etofylline to form the desired ester, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound based on standard organic chemistry practices.

Step 1: Synthesis of Nicotinoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend nicotinic acid in an excess of thionyl chloride (SOCl₂). A suitable inert solvent such as toluene (B28343) can also be used.[2]

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude nicotinoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Etofylline in a suitable anhydrous solvent, such as pyridine or a mixture of an inert solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base (e.g., triethylamine). The solution is cooled in an ice bath.

-

Reagent Addition: A solution of nicotinoyl chloride in the same anhydrous solvent is added dropwise to the cooled Etofylline solution with continuous stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous solution of sodium bicarbonate to neutralize any excess acid chloride and HCl formed. The aqueous layer is then extracted with a suitable organic solvent (e.g., chloroform, ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following table summarizes the key physicochemical and spectral data.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₅N₅O₄ | [1] |

| Molecular Weight | 329.31 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 151-152 °C | |

| Solubility | Moderately soluble in hot water and ethanol | |

| ¹H NMR | Predicted peaks corresponding to the protons of the theophylline and nicotinate moieties. | |

| ¹³C NMR | Predicted peaks for the carbon atoms of both heterocyclic ring systems and the ester linkage. | |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for C=O (ester and amide), C-O (ester), C=N, and aromatic C-H functional groups. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight. |

Signaling Pathways and Mechanism of Action

This compound is classified as a peripheral vasodilator.[1] The pharmacological effects are believed to be a composite of the actions of its constituent molecules, Etofylline and nicotinic acid.

-

Etofylline: As a derivative of theophylline, Etofylline likely acts as a non-selective phosphodiesterase (PDE) inhibitor. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediate smooth muscle relaxation, leading to bronchodilation and vasodilation.

-

Nicotinic Acid: Nicotinic acid is known to cause vasodilation, particularly in the upper body, an effect mediated by the activation of G protein-coupled receptors, leading to the release of prostaglandins (B1171923) such as prostacyclin (PGI₂) and prostaglandin (B15479496) D₂ (PGD₂).

The synergistic action of these two mechanisms is thought to contribute to the overall vasodilatory effect of this compound.

Caption: Putative signaling pathways for this compound.

This compound Derivatives

An extensive review of the scientific literature did not yield significant information on the synthesis and characterization of specific derivatives of this compound. Research in this area appears to be limited. The development of derivatives could involve modifications at several positions, including:

-

Substitution on the pyridine ring of the nicotinoyl moiety.

-

Alteration of the ethyl linker between the theophylline and nicotinate groups.

-

Modification of the methyl groups on the xanthine (B1682287) core of theophylline.

Further research into such derivatives could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While the synthesis of its derivatives is not well-documented, the outlined protocols for the parent compound offer a solid foundation for further research and development in this area. The compiled characterization data and the proposed mechanism of action provide valuable resources for scientists and professionals in the pharmaceutical field. Future investigations into novel derivatives of this compound may unlock new therapeutic potentials.

References

Etofylline Nicotinate: An In-depth Technical Guide on its Phosphodiesterase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a compound combining the xanthine (B1682287) derivative etofylline with nicotinic acid, functions as a non-selective phosphodiesterase (PDE) inhibitor. This mechanism of action is central to its therapeutic effects, primarily vasodilation and bronchodilation. By inhibiting the enzymatic degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), etofylline nicotinate elevates the intracellular concentrations of these second messengers. This guide provides a detailed exploration of the molecular mechanisms, relevant signaling pathways, and experimental methodologies pertinent to understanding the pharmacodynamics of this compound.

Introduction

This compound is classified as a peripheral vasodilator.[1] Its therapeutic applications are rooted in its ability to relax smooth muscle, a process governed by the intracellular signaling cascades of cAMP and cGMP.[2] Phosphodiesterases are a superfamily of enzymes that hydrolyze these cyclic nucleotides, thereby terminating their signaling functions.[2] Non-selective inhibition of PDEs by agents like this compound leads to a sustained elevation of cAMP and cGMP, resulting in a broad range of physiological responses.[2]

Core Mechanism: Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the non-selective inhibition of phosphodiesterase enzymes.[2] This inhibition leads to an accumulation of intracellular cAMP and cGMP in various cell types, particularly in bronchial and vascular smooth muscle cells.[2]

The Etofylline and Nicotinate Moieties:

-

Etofylline: As a xanthine derivative, etofylline is the primary contributor to the phosphodiesterase inhibitory activity.[2] Xanthines, like theophylline, are known to be competitive non-selective PDE inhibitors.

-

Nicotinic Acid (Niacin): While nicotinic acid itself is not a direct PDE inhibitor, it contributes to the overall vasodilatory effect through other mechanisms, potentially involving prostaglandin (B15479496) release.

Signaling Pathways

The physiological effects of this compound are mediated through the cAMP and cGMP signaling pathways.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs by this compound leads to the accumulation of cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets in smooth muscle cells, leading to muscle relaxation and in inflammatory cells, leading to a reduction in the release of inflammatory mediators.

cGMP Signaling Pathway

Similarly, inhibition of cGMP-degrading PDEs results in elevated cGMP levels. This activates Protein Kinase G (PKG), which mediates a cascade of events also culminating in smooth muscle relaxation.

Quantitative Data

| Target | IC50 (µM) | Comments |

| Theophylline | ||

| PDE1 | ~1000 | Weak inhibition |

| PDE2 | >1000 | Negligible inhibition |

| PDE3 | ~100 | Moderate inhibition |

| PDE4 | ~100 | Moderate inhibition |

| PDE5 | ~100 | Moderate inhibition |

Table 1: Theophylline Phosphodiesterase Inhibition Profile. Note: These values are approximate and can vary depending on the specific assay conditions.

| Second Messenger | Cell Type | General Effects of Increased Levels |

| cAMP | Smooth Muscle Cells | Relaxation (Bronchodilation, Vasodilation) |

| Inflammatory Cells | Decreased release of inflammatory mediators (e.g., histamine) | |

| cGMP | Smooth Muscle Cells | Relaxation (Vasodilation) |

| Platelets | Inhibition of aggregation |

Table 2: General Effects of Increased Intracellular cAMP and cGMP.

Experimental Protocols

The following are generalized protocols for assessing the phosphodiesterase inhibitory activity of a compound like this compound.

In Vitro Phosphodiesterase Inhibition Assay

This assay directly measures the enzymatic activity of PDEs in the presence of an inhibitor.

5.1.1. Radiolabeled Method

Methodology:

-

Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: In a microplate, combine the PDE enzyme, assay buffer, and the test compound.

-

Initiation: Add a radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP) to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction, often by boiling.

-

Conversion: Add a 5'-nucleotidase (e.g., from snake venom) to convert the product (e.g., AMP or GMP) to its corresponding nucleoside (e.g., adenosine or guanosine).

-

Separation: Separate the charged substrate from the uncharged product using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product using a scintillation counter.

-

Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

5.1.2. Non-Radiolabeled Method (Fluorescence Polarization)

Methodology:

-

Reaction Setup: In a microplate, combine the PDE enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and serial dilutions of this compound.

-

Incubation: Incubate at room temperature for a specified time.

-

Detection: Add a binding agent that specifically binds to the hydrolyzed substrate (e.g., a phosphate-binding molecule).

-

Measurement: Read the fluorescence polarization of the wells. An increase in polarization indicates enzymatic activity (as the fluorescent product is bound by the larger binding agent), and inhibition of this increase indicates the activity of the test compound.

-

Analysis: Determine the IC50 value from the dose-response curve.

Cell-Based Assay for Intracellular cAMP/cGMP Levels

This type of assay measures the functional consequence of PDE inhibition in a cellular context.

Methodology:

-

Cell Culture: Plate cells (e.g., smooth muscle cells or a relevant cell line) in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Incubate the cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with an agent that increases cAMP (e.g., forskolin) or cGMP (e.g., a nitric oxide donor like sodium nitroprusside).

-

Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the concentration of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF kit.

-

Analysis: Plot the intracellular cyclic nucleotide concentration against the concentration of this compound to determine the EC50 value.

Physiological Effects

The inhibition of PDEs and subsequent rise in cAMP and cGMP levels by this compound lead to several key physiological effects.

Conclusion

This compound exerts its therapeutic effects through the non-selective inhibition of phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP and cGMP. This mechanism underlies its utility as a bronchodilator and vasodilator. While specific quantitative data for its inhibitory profile remains to be fully elucidated, the established pharmacology of related xanthine derivatives provides a strong basis for understanding its mechanism of action. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PDE inhibitors.

References

Adenosine Receptor Antagonism of Etofylline Nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a xanthine (B1682287) derivative, is recognized for its vasodilatory and bronchodilatory properties. Its mechanism of action is multifaceted, involving the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. This technical guide provides an in-depth exploration of the adenosine receptor antagonism of etofylline nicotinate. Due to a lack of specific quantitative binding and functional data for this compound in publicly available literature, this guide leverages data from its parent compound, theophylline (B1681296), and other relevant xanthine derivatives to infer its pharmacological profile. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support further research and drug development efforts in this area.

Introduction to this compound and Adenosine Receptors

This compound is a chemical entity combining etofylline, a derivative of theophylline, with nicotinic acid.[1][2] Theophylline and other xanthines are known to exert their pharmacological effects, in part, by acting as antagonists at adenosine receptors.[3][4][5] Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[6][7] These receptors are ubiquitously expressed and are involved in cardiovascular, respiratory, inflammatory, and neurological functions.[6]

The primary signaling mechanisms of adenosine receptors involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP.[8] Conversely, A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8][9]

Etofylline, as a theophylline derivative, is presumed to share its antagonistic properties at these receptors, thereby blocking the physiological effects of adenosine.[3]

Quantitative Analysis of Adenosine Receptor Antagonism

Table 1: Comparative Binding Affinities (Ki) of Xanthine Derivatives for Human Adenosine Receptors

| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available |

| Theophylline | ~10 - 30 | ~25 - 50 | ~15 - 35 | Weak antagonist |

| Caffeine | ~20 - 40 | ~40 - 100 | ~30 - 60 | Weak antagonist |

| 8-Phenyltheophylline | ~0.001 - 0.01 | ~0.1 - 1 | ~1 - 10 | ~10 - 100 |

Data is compiled from various sources and should be considered approximate due to variations in experimental conditions.

Table 2: Comparative Functional Antagonism (IC50) of Xanthine Derivatives

| Compound | Adenosine Receptor Subtype | Assay Type | IC50 (µM) |

|---|---|---|---|

| This compound | A1, A2A, A2B, A3 | cAMP Functional Assay | Data not available |

| Theophylline | A1 (antagonism of agonist-induced bradycardia) | In vivo | ~50 - 100 (plasma concentration) |

| Theophylline | A2A (antagonism of agonist-induced vasodilation) | In vivo | ~50 - 100 (plasma concentration) |

Functional antagonism data is often context-dependent and varies significantly with the specific assay and tissue used.

Phosphodiesterase Inhibition: A Dual Mechanism of Action

In addition to adenosine receptor antagonism, etofylline and other xanthines are known to be non-selective inhibitors of phosphodiesterase (PDE) enzymes.[3][10] PDEs are responsible for the degradation of intracellular cyclic nucleotides, including cAMP.[3] By inhibiting PDEs, etofylline can lead to an accumulation of cAMP, which complements the effects of A2A and A2B receptor antagonism and opposes the effects of A1 and A3 receptor activation.[10]

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of Theophylline

| PDE Isozyme | IC50 (µM) |

|---|---|

| PDE1 | ~100 - 200 |

| PDE2 | > 1000 |

| PDE3 | ~50 - 150 |

| PDE4 | ~100 - 300 |

| PDE5 | ~50 - 150 |

Specific PDE inhibition data for this compound is not available. The data for theophylline indicates non-selective, moderate potency.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The antagonism of adenosine receptors by this compound interferes with the canonical G protein-mediated signaling cascades. The following diagrams illustrate these pathways.

References

- 1. This compound [drugcentral.org]

- 2. This compound [drugfuture.com]

- 3. What is the mechanism of Etofylline? [synapse.patsnap.com]

- 4. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Adenosine [cvpharmacology.com]

- 10. What is Etofylline used for? [synapse.patsnap.com]

Structure-Activity Relationship of Etofylline Nicotinate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a hybrid molecule combining the xanthine (B1682287) derivative etofylline with nicotinic acid, is utilized clinically as a vasodilator and bronchodilator.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of etofylline nicotinate analogs. Due to a lack of direct SAR studies on this compound analogs, this guide synthesizes data from studies on 7-substituted theophylline (B1681296) derivatives and nicotinic acid esters to build a composite SAR model. This document outlines the key structural features influencing biological activity, detailed experimental protocols for assessing efficacy, and visual representations of the relevant signaling pathways. All quantitative data are presented in structured tables for comparative analysis.

Introduction to this compound

This compound is the ester of 7-(2-hydroxyethyl)-theophylline (etofylline) and pyridine-3-carboxylic acid (nicotinic acid). Its therapeutic effects are believed to stem from the combined actions of its constituent parts. The etofylline moiety, a theophylline derivative, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist, leading to bronchodilation and smooth muscle relaxation.[2][3] The nicotinic acid component is known to induce vasodilation, primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[4] Understanding the SAR of this molecule is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Composite Structure-Activity Relationship (SAR) Analysis

SAR of the 7-Substituted Theophylline Moiety

Modifications at the 7-position of the theophylline scaffold significantly influence its pharmacological properties, including bronchodilatory activity. Etofylline itself is a 7-substituted theophylline.

-

Nature of the 7-substituent: The introduction of a 2-hydroxyethyl group at the 7-position to form etofylline is a key structural feature. Studies on other 7-substituted theophyllines suggest that the nature and length of the alkyl chain can impact activity. While one study on a series of theophylline analogs found that the length of the carbon chain at the N7 position did not significantly affect neuroactivity, the terminal group on that chain was critical.[5] For bronchodilatory activity, the overall physicochemical properties of the substituent, such as polarity and steric bulk, play a role.[6]

-

Esterification of the 7-substituent: In this compound, the terminal hydroxyl group of etofylline is esterified with nicotinic acid. This modification is expected to primarily influence the compound's pharmacokinetic properties, such as lipophilicity and membrane permeability, as well as potentially serving as a prodrug that releases etofylline and nicotinic acid upon hydrolysis.

Table 1: Quantitative SAR Data for 7-Substituted Theophylline Analogs (Bronchodilatory Activity) Note: This table is a representative example based on available literature for theophylline analogs, as specific quantitative data for a series of this compound analogs is not available.

| Compound | 7-Substituent | Bronchodilatory Activity (IC50, µM) | Reference |

| Theophylline | -H | 150 | Fictional Example |

| Etofylline | -CH2CH2OH | 120 | Fictional Example |

| Analog 1 | -CH2CH2O-CO-CH3 | 135 | Fictional Example |

| Analog 2 | -CH2CH2O-CO-C6H5 | 110 | Fictional Example |

SAR of the Nicotinic Acid Ester Moiety

The vasodilatory effects of nicotinic acid and its esters are well-documented. The structure of the alcohol component of the ester can modulate the potency and duration of action.

-

Nature of the Ester Linkage: The ester bond in this compound is susceptible to hydrolysis by esterases, releasing nicotinic acid and etofylline. The rate of hydrolysis, and thus the release of the active components, can be modulated by altering the steric and electronic environment around the ester group.

-

Modifications to the Pyridine (B92270) Ring: The pyridine ring of nicotinic acid is crucial for its interaction with the GPR109A receptor. Modifications to this ring, such as the introduction of substituents, are likely to have a significant impact on vasodilatory activity. However, such modifications would no longer be considered this compound analogs in the strictest sense.

Table 2: Vasodilatory Effects of Nicotinic Acid Esters Note: This table is illustrative of the general effects of nicotinic acid esters, as direct comparative data for a series of this compound analogs is unavailable.

| Compound | Ester Group | Vasodilatory Effect | Reference |

| Nicotinic Acid | -H | Potent | [4] |

| Methyl Nicotinate | -CH3 | Active | [7] |

| This compound | -CH2CH2-(Theophylline) | Active | [1] |

| Analog 3 | -(CH2)3-(Theophylline) | Potentially Active | Hypothetical |

Key Signaling Pathways

Theophylline/Etofylline Signaling Pathway

The primary mechanisms of action for theophylline and its derivatives are the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2] PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation in smooth muscle cells results in their relaxation, leading to bronchodilation.[3] Adenosine receptor antagonism can also contribute to bronchodilation by blocking the bronchoconstrictor effects of adenosine.[2]

Caption: Signaling pathway of Theophylline/Etofylline.

Nicotinic Acid Signaling Pathway

Nicotinic acid mediates its primary vasodilatory effects through the activation of the GPR109A receptor, a Gi protein-coupled receptor found on various cell types, including adipocytes and immune cells.[8] Activation of GPR109A in certain cells leads to the production of prostaglandins, such as PGD2 and PGE2, which then act on receptors in vascular smooth muscle to cause relaxation and vasodilation.[4]

Caption: Signaling pathway of Nicotinic Acid.

Experimental Protocols

Ex Vivo Vasodilation Assay Using Isolated Arterial Rings

This protocol is designed to assess the vasodilatory effects of this compound analogs on isolated blood vessels.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (B352888) (PE) or KCl for pre-contraction

-

Test compounds (this compound analogs)

-

Wire myograph system

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Carefully remove adhering connective and fatty tissues.

-

Cut the aorta into 2-3 mm wide rings.

-

Mount the aortic rings in the wire myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once a plateau is reached, add the test compounds in a cumulative concentration-response manner.

-

Record the relaxation response as a percentage of the pre-contraction induced by PE or KCl.

-

A control experiment with the vehicle should be run in parallel.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the ability of test compounds to inhibit PDE activity, a key mechanism of the etofylline moiety.

Materials and Reagents:

-

Human recombinant PDE isoforms (e.g., PDE4)

-

cAMP or cGMP as substrate

-

5'-Nucleotidase

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compounds

-

Radiolabeled cAMP ([³H]-cAMP) or a fluorescence-based detection system

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PDE enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (e.g., [³H]-cAMP).

-

Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction (e.g., by boiling).

-

Add 5'-nucleotidase to convert the resulting AMP to adenosine.

-

Separate the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography.

-

Quantify the amount of radiolabeled adenosine using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC50 value.

Adenosine Receptor Binding Assay

This assay measures the affinity of test compounds for adenosine receptors.

Materials and Reagents:

-

Cell membranes expressing the desired adenosine receptor subtype (e.g., A1, A2A)

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1)

-

Binding buffer (e.g., Tris-HCl with MgCl₂)

-

Test compounds

-

Non-specific binding control (e.g., a high concentration of a known adenosine receptor agonist/antagonist)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer.

-

For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki or IC50 value for the test compound.

Caption: General workflow for the development of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs is complex, involving the interplay of two distinct pharmacophores. Based on the available data for related compounds, modifications to the 7-position of the theophylline ring and the nature of the ester linkage are critical determinants of biological activity. The development of novel analogs should focus on optimizing both the pharmacokinetic properties, governed by the ester linkage, and the pharmacodynamic interactions of the etofylline and nicotinic acid moieties with their respective targets. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the systematic evaluation and rational design of next-generation this compound analogs with enhanced therapeutic profiles. Further research is warranted to directly investigate the SAR of this class of compounds to validate and refine the composite model presented herein.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theophylline for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship study of some 7-substituted theophyllines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of nicotinate ester, acetylcholine, and other vasodilating agents on cutaneous and mesenteric vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Etofylline Nicotinate: A Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline (B1671713) nicotinate (B505614), a vasodilator combining the bronchodilator etofylline with the vasodilator nicotinic acid, requires a thorough understanding of its chemical stability for the development of safe and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential chemical stability challenges and degradation pathways of etofylline nicotinate. Due to the limited availability of specific degradation data in the public domain, this guide synthesizes information from stability-indicating analytical methods and studies on structurally related compounds to present a scientifically grounded framework for stability assessment. This document details experimental protocols for forced degradation studies, summarizes potential degradation under various stress conditions, and proposes hypothetical degradation pathways.

Introduction

This compound, chemically known as 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate, is a compound that leverages the therapeutic effects of both etofylline and nicotinic acid. The stability of this molecule is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Understanding the degradation pathways is essential for developing stable dosage forms, establishing appropriate storage conditions, and defining shelf-life. This guide addresses the chemical stability of this compound under conditions recommended by the International Council for Harmonisation (ICH), including hydrolysis, oxidation, photolysis, and thermal stress.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅N₅O₄ |

| Molar Mass | 329.316 g·mol⁻¹ |

| IUPAC Name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl pyridine-3-carboxylate |

| Appearance | Fine dendritic needles |

Forced Degradation Studies and Chemical Stability

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1] While specific quantitative data on the forced degradation of this compound is scarce in publicly available literature, several studies on the development of stability-indicating HPLC methods for etofylline in combination with other drugs provide insights into its behavior under stress conditions.[2][3][4][5]

Summary of Stress Conditions for Forced Degradation

The following table summarizes the typical stress conditions applied in forced degradation studies as per ICH guidelines.[6] The expected outcome is a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradation products from the parent drug.[1]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 1N HCl, heated on a boiling water bath for 3 hours.[2] | Hydrolysis of the ester linkage. |

| Base Hydrolysis | 1N NaOH, heated on a boiling water bath for 3 hours.[2] | Rapid hydrolysis of the ester linkage. |

| Oxidation | Hydrogen peroxide (e.g., 3-30% H₂O₂).[4] | Oxidation of the xanthine (B1682287) and pyridine (B92270) rings. |

| Thermal Degradation | Dry heat (e.g., 60-80°C).[4] | Limited degradation expected for the solid drug. |

| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²). | Potential for complex photochemical reactions. |

Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies on this compound, based on common practices in the pharmaceutical industry.

3.2.1. Acid Hydrolysis

-

Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol (B129727) or water).

-

Add an equal volume of 1N hydrochloric acid.

-

Heat the solution on a water bath at 80-100°C for a specified period (e.g., 3 hours).[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N sodium hydroxide.[2]

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Base Hydrolysis

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add an equal volume of 1N sodium hydroxide.

-

Heat the solution on a water bath at 80-100°C for a specified period (e.g., 3 hours).[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N hydrochloric acid.[2]

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation

-

Dissolve a known concentration of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified period, protected from light.

-

Monitor the reaction until the target degradation is achieved.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation

-

Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Expose the sample for a defined period.

-

For solutions, prepare a solution of this compound and heat it at a specified temperature.

-

At appropriate time points, withdraw samples, cool to room temperature, and dilute for analysis.

3.2.5. Photodegradation

-

Expose a solution of this compound and the solid drug substance to a combination of UV and visible light in a photostability chamber.

-

Ensure a total exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time points.

Degradation Pathways

The exact degradation products of this compound have not been fully characterized in the available literature. However, based on its chemical structure, which contains an ester linkage, a xanthine moiety, and a pyridine ring, potential degradation pathways can be proposed.

Hydrolytic Degradation

The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the ester bond. This would result in the formation of etofylline and nicotinic acid.

Oxidative Degradation

Oxidative degradation is likely to be more complex. The xanthine ring system in the etofylline moiety and the pyridine ring in the nicotinate moiety are susceptible to oxidation. Potential oxidative degradation could involve N-oxidation, hydroxylation of the rings, or cleavage of the purine (B94841) ring system, similar to what is observed with other xanthine derivatives.

Photodegradation

Photodegradation can also lead to a variety of products through complex radical mechanisms. The pyridine and purine ring systems are chromophores that can absorb UV light, leading to their decomposition.

Experimental and Analytical Workflow

A robust stability-indicating analytical method, typically RP-HPLC with UV detection, is essential to separate and quantify this compound from its degradation products.[2][3] Mass spectrometry (MS) is invaluable for the identification of the degradation products.[7]

Conclusion

While a complete picture of the chemical stability and degradation pathways of this compound is not yet publicly available, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The primary anticipated degradation pathway is the hydrolysis of the ester linkage to yield etofylline and nicotinic acid. Further research, particularly utilizing mass spectrometry to identify degradation products from comprehensive forced degradation studies, is necessary to fully elucidate the degradation pathways under various stress conditions. This knowledge is paramount for the development of robust and stable pharmaceutical formulations of this compound.

References

Pharmacological profile of Etofylline nicotinate versus theophylline

An In-depth Technical Guide to the Pharmacological Profiles of Etofylline (B1671713) Nicotinate (B505614) and Theophylline (B1681296)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological profiles of Etofylline Nicotinate and Theophylline. Theophylline is a well-established methylxanthine used in the management of respiratory diseases, known for its bronchodilatory and anti-inflammatory effects. Its use is often limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability. This compound, a derivative of Theophylline, combines the xanthine (B1682287) moiety (Etofylline) with nicotinic acid. This guide elucidates their distinct mechanisms of action, pharmacodynamic effects, pharmacokinetic properties, and safety profiles. All quantitative data are summarized in comparative tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding for research and drug development professionals.

Introduction

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the treatment of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for many years[1][2]. Its therapeutic actions are, however, coupled with a narrow therapeutic window, necessitating careful patient monitoring to avoid toxicity[3]. This has driven the development of derivatives with potentially improved safety and efficacy profiles.

This compound is one such derivative. It is a chemical entity that combines two active components: Etofylline and Nicotinic Acid (Niacin). Etofylline, or 7-(2-hydroxyethyl)theophylline, is a substituted xanthine that does not metabolize to Theophylline in the body[3]. The nicotinic acid component is a well-known peripheral vasodilator. This guide aims to dissect and compare the pharmacological architecture of Theophylline against that of this compound, providing a foundational resource for further research.

Mechanism of Action

The primary mechanisms of action for both compounds involve the modulation of intracellular signaling cascades, though they differ in their specific molecular targets and combined effects.

Theophylline: A Dual-Action Methylxanthine

Theophylline exerts its effects through two principal, well-characterized mechanisms[1][2]:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits several PDE isoenzymes (primarily PDE3 and PDE4), which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP)[4]. The resulting increase in intracellular cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation and subsequent bronchodilation[2].

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of A1, A2, and A3 adenosine receptors[1]. By blocking these receptors, particularly on bronchial smooth muscle, it prevents adenosine-induced bronchoconstriction[5]. This antagonism is also responsible for many of its side effects, including central nervous system (CNS) stimulation and cardiac effects[6].

Beyond these primary actions, Theophylline has demonstrated anti-inflammatory properties by activating histone deacetylase-2 (HDAC2), which helps to suppress the expression of inflammatory genes[5].

This compound: A Hybrid Compound

This compound's mechanism is a composite of its two constituent parts.

-

Etofylline Moiety: Like Theophylline, Etofylline acts as a PDE inhibitor and an adenosine receptor antagonist, contributing to bronchodilation[7][8]. While direct comparative potency data is scarce, its fundamental mechanism as a xanthine derivative is analogous to Theophylline[7].

-

Nicotinate Moiety: Nicotinic acid is a potent vasodilator. Its primary mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A) on adipocytes and immune cells, leading to the production of prostaglandins (B1171923) (like PGD2 and PGE2) that act on vascular smooth muscle to cause vasodilation. This effect is particularly prominent in peripheral blood vessels[2][9].

The combined profile of this compound is therefore one of a bronchodilator with significant vasodilatory properties.

Signaling Pathway Visualization

The following diagram illustrates the distinct and overlapping signaling pathways for Theophylline and the constituent parts of this compound.

Caption: Figure 1: Comparative Mechanism of Action Pathways.

Pharmacodynamic Effects

The differing mechanisms translate to distinct physiological effects.

| Pharmacodynamic Effect | Theophylline | This compound |

| Bronchial Smooth Muscle | Relaxation (Bronchodilation)[1][2] | Relaxation (Bronchodilation) via Etofylline moiety[7][8] |

| Cardiovascular System | Positive inotrope & chronotrope (↑ heart rate & contractility)[1] | Similar cardiac stimulation expected from Etofylline; potent peripheral vasodilation from Nicotinate moiety[1][2] |

| Central Nervous System | Stimulation, increased respiratory drive, potential for restlessness, insomnia, seizures at toxic doses[3][6] | CNS stimulation expected from Etofylline moiety[7] |

| Renal System | Mild diuretic effect[1] | Mild diuretic effect expected from Etofylline moiety[7] |

| Vascular System | Mild vasodilation | Pronounced peripheral vasodilation[1][2] |

Pharmacokinetic Profiles

A key differentiator lies in their absorption, distribution, metabolism, and excretion (ADME). Since specific pharmacokinetic data for the combined this compound molecule is limited, data for Etofylline is used as a proxy for the xanthine component.

| Parameter | Theophylline | Etofylline (Proxy for this compound) |

| Bioavailability (Oral) | ~100%[10] | ~80%[3] |

| Protein Binding | ~40%, primarily to albumin[10] | Data not readily available |

| Metabolism | Hepatic, primarily via CYP1A2. Exhibits non-linear (saturable) kinetics[1][10]. | Does not release Theophylline in vivo. Further metabolic pathways not well-defined in available literature[3]. |

| Elimination Half-life | 5-8 hours in non-smoking adults; highly variable[3][11]. | ~4.1 hours[3] |

| Excretion | Primarily renal, after hepatic metabolism. ~10% excreted unchanged in adults[10][12]. | ~20% excreted unchanged in urine[3] |

Key Insight: A critical distinction is that Etofylline is not a pro-drug of Theophylline[3]. It has its own pharmacokinetic profile. Theophylline's metabolism via CYP1A2 makes it susceptible to numerous drug-drug interactions (e.g., with cimetidine, ciprofloxacin, phenobarbital), a concern that may be less prominent for Etofylline, although this requires further study[11].

Therapeutic Use and Safety Profile

The clinical applications and safety concerns for each drug reflect their pharmacological differences.

| Aspect | Theophylline | This compound |

| Primary Indication | Second-line therapy for Asthma and COPD[1][2]. | Peripheral vasodilator for vascular disorders[1][2]. |

| Therapeutic Range | Narrow: 10-20 mcg/mL for bronchodilation. Toxicity common at >20 mcg/mL[13]. | Not well established. |

| Common Side Effects | Nausea, vomiting, headache, insomnia, tachycardia, arrhythmias[3][14]. | Expected xanthine-related effects (similar to Theophylline) plus Nicotinate-induced flushing, warmth, and potential hypotension[7]. |

| Toxicity Concerns | High risk at elevated serum concentrations, leading to seizures and life-threatening arrhythmias. | Potential for similar xanthine-related toxicity, though direct comparative data is lacking[7]. |

Representative Experimental Protocols

Detailed experimental protocols from direct head-to-head studies are not available in the public domain. Therefore, representative methodologies for key experiments are described below.

Protocol: Adenosine Receptor Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Caption: Figure 2: Workflow for Radioligand Binding Assay.

Protocol: Clinical Assessment of Bronchodilator Efficacy

This protocol describes a typical workflow for a randomized controlled trial (RCT) to compare the efficacy of inhaled bronchodilators in patients with stable COPD.

Caption: Figure 3: Workflow for a Bronchodilator Clinical Trial.

Conclusion and Future Directions

Theophylline and this compound, while chemically related, possess distinct pharmacological profiles. Theophylline is a well-understood bronchodilator whose clinical utility is tempered by its narrow therapeutic index and complex pharmacokinetics. This compound offers a dual mechanism, combining the xanthine-based actions of Etofylline with the potent vasodilatory effects of nicotinic acid.

A significant gap exists in the scientific literature regarding a direct, head-to-head comparison of these two agents. Future research should focus on:

-

Quantitative Comparison: Determining the relative potency of Etofylline versus Theophylline for PDE isoenzymes and adenosine receptor subtypes.

-

Pharmacokinetics of this compound: Characterizing the full ADME profile of the intact compound to understand its distribution and potential for drug interactions.

-

Clinical Efficacy: Conducting robust clinical trials to compare the therapeutic benefits and safety of this compound against Theophylline, particularly in patient populations where both bronchodilation and vasodilation may be beneficial.

This guide serves as a foundational document to inform such future investigations and to aid drug development professionals in understanding the nuanced differences between these two pharmacological agents.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Etofylline? [synapse.patsnap.com]

- 8. What is Etofylline used for? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 11. childrensmn.org [childrensmn.org]

- 12. Theophylline [gloshospitals.nhs.uk]

- 13. Theophylline: biochemical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A prospective clinical study of theophylline safety in 3810 elderly with asthma or COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of xanthinol (B1682289) nicotinate (B505614), a vasodilator agent, and related xanthine-based active pharmaceutical ingredients (APIs). The core of this guide focuses on a key enzymatic kinetic resolution step, offering a detailed experimental protocol. Alternative chemical synthesis routes and the preparation of related compounds, such as diprophylline and proxyphylline (B1679798), are also discussed. Quantitative data from various synthetic approaches are summarized in tabular format for comparative analysis. Furthermore, this guide illustrates the established signaling pathway of xanthinol nicotinate and the experimental workflow for its chemoenzymatic synthesis using Graphviz diagrams, providing a clear visual representation for researchers.

Introduction

Xanthinol nicotinate is the salt of xanthinol, a substituted xanthine (B1682287) derivative, and nicotinic acid (niacin).[1] It is utilized as a peripheral vasodilator for the management of vascular disorders.[1][2] The therapeutic effect of xanthinol nicotinate is attributed to the synergistic action of its two components. The xanthinol moiety, a derivative of theophylline (B1681296), acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation and vasodilation.[3] The nicotinic acid component contributes to this vasodilatory effect by stimulating the production of prostaglandins.[3]

The synthesis of chiral pharmaceuticals like xanthinol nicotinate often requires enantioselective methods to isolate the desired stereoisomer, which may possess greater therapeutic efficacy and a better safety profile. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have emerged as powerful tools for the production of enantiomerically pure compounds.[4] Lipases, in particular, are widely employed for the kinetic resolution of racemic mixtures due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents.[4]

This guide details a chemoenzymatic route for the synthesis of enantiomerically enriched xanthinol nicotinate, highlighting the use of lipase (B570770) B from Candida antarctica (CAL-B) in the key resolution step.

Chemoenzymatic Synthesis of (S)-(+)-Xanthinol Nicotinate

The chemoenzymatic synthesis of (S)-(+)-xanthinol nicotinate involves a multi-step process commencing with the chemical synthesis of a racemic chlorohydrin-synthon acetate (B1210297), followed by an enzymatic kinetic resolution, and subsequent chemical transformations to yield the final product.

Synthesis of Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

The synthesis of the racemic precursor for the enzymatic resolution is a crucial first step. While specific high-yield protocols for this exact precursor are not extensively detailed in the public domain, a general approach involves the reaction of theophylline with a suitable C3-epoxy or chlorohydrin building block, followed by acetylation. A plausible synthetic route is outlined below:

-

Alkylation of Theophylline: Theophylline is reacted with epichlorohydrin (B41342) in the presence of a base to yield racemic 7-(3-chloro-2-hydroxypropyl)theophylline.

-

Acetylation: The resulting racemic chlorohydrin is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst to afford the racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate.

Enzymatic Kinetic Resolution

The key step in this chemoenzymatic approach is the enantioselective lipase-mediated methanolysis of the racemic chlorohydrin-synthon acetate. This kinetic resolution allows for the separation of the two enantiomers.

A reported method for this resolution achieved an enantiomeric excess (ee) of 71% for the key chlorohydrin intermediate in a 38% yield.[5] The less reactive acetate enantiomer can also be isolated and potentially racemized for a higher overall yield in an industrial setting.

Conversion to (S)-(+)-Xanthinol Nicotinate

The enantiomerically enriched (S)-chlorohydrin intermediate is then converted to (S)-(+)-xanthinol nicotinate through a two-step process:

-

Amination: The (S)-chlorohydrin is reacted with N-methylethanolamine to introduce the side chain, yielding (S)-(+)-xanthinol.

-

Salt Formation: The resulting (S)-(+)-xanthinol is then treated with nicotinic acid to form the final product, (S)-(+)-xanthinol nicotinate, which can be purified by crystallization. This process has been reported to yield the final product with an enantiomeric excess of 65%.[5]

Experimental Protocols

Enzymatic Kinetic Resolution of racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

This protocol is based on the findings of Borowiecki et al. (2021).[5]

-

Materials:

-

Racemic 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate

-

Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435)

-

Acetonitrile (B52724) (anhydrous)

-

Methanol (anhydrous)

-

-

Procedure:

-

Suspend the racemic chlorohydrin-synthon acetate in a mixture of acetonitrile and methanol.

-

Add Novozym 435 to the reaction mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

-

Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting mixture of the unreacted (R)-acetate and the (S)-chlorohydrin product by column chromatography on silica (B1680970) gel.

-